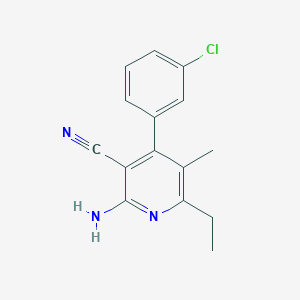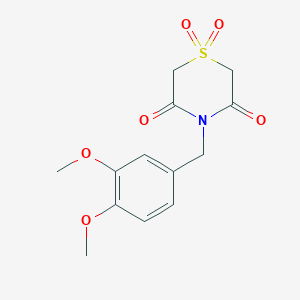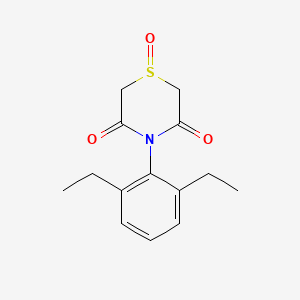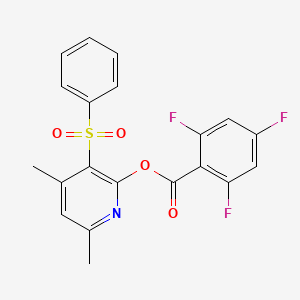![molecular formula C11H11Cl2N5 B3036075 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine CAS No. 338965-10-9](/img/structure/B3036075.png)
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine
Übersicht
Beschreibung
The compound "5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions. For instance, the synthesis of 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) was achieved using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a related pyrazolopyrimidine diol . These methods demonstrate the versatility of synthetic approaches in creating various pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed by single-crystal X-ray structure determination. For example, the 3D structure of 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) was confirmed by this method . The molecular structure can also be calculated using computational methods such as DFT (Density Functional Theory) to predict the natural atomic charges and study intramolecular charge transfer interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. Photooxygenation of 5-aryl-2,4-diaminopyrimidines can lead to the formation of 4-amino-1,3,5-triazin-2-yl ketones, and in the presence of sodium borohydride, to 5,6-dihydro-4(3H)-pyrimidinones . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic methods such as NMR, IR, and UV-Vis. The electronic spectra, NMR chemical shifts, and molecular electrostatic potential (MEP) provide insights into the electronic structure and reactive sites of the molecules . For instance, the MEP of the studied compound in showed that the most reactive sites for electrophilic and nucleophilic attacks are the carbonyl oxygen and the H21 atoms, respectively.
Zukünftige Richtungen
The future directions for research on “5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. There is interest in the synthesis of 4,6-disubstituted pyrimidines , and pyrimidines are being studied for their potential in the development of new therapies .
Wirkmechanismus
Target of Action
For instance, some pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), various kinases, and biotin carboxylase .
Mode of Action
For example, some pyridopyrimidine drugs inhibit DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
If the compound acts similarly to other pyridopyrimidine derivatives, it may affect the synthesis of rna and dna by inhibiting dhfr .
Result of Action
If the compound acts similarly to other pyridopyrimidine derivatives, it may stop the synthesis of rna and dna, leading to the death of cancer cells .
Biochemische Analyse
Biochemical Properties
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate metabolism pathway . By binding to the active site of dihydrofolate reductase, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and amino acids. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for targeting cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of dihydrofolate reductase, forming a stable complex that inhibits the enzyme’s activity . The inhibition of dihydrofolate reductase leads to a decrease in the levels of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the disruption of nucleotide synthesis results in the inhibition of DNA replication and cell proliferation. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound maintains its bioactivity over time, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the dichlorophenyl group, followed by conjugation with glucuronic acid. These metabolic transformations facilitate the excretion of the compound and its metabolites from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide and amino acid synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms involving organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The accumulation of this compound in specific tissues, such as the liver and kidneys, is influenced by its binding affinity to tissue-specific proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be transported to the nucleus, where it modulates gene expression by binding to transcription factors. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5/c12-6-2-1-5(8(13)4-6)3-7-9(14)17-11(16)18-10(7)15/h1-2,4H,3H2,(H6,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBHLXXDAXOPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205831 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338965-10-9 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338965-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)



![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![(E)-3-(4-chlorophenyl)-2-[5-[(E)-3-(dimethylamino)prop-2-enoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B3036006.png)
![8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3036008.png)
methanone](/img/structure/B3036009.png)
![3-(4-Chlorophenyl)-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3036010.png)

